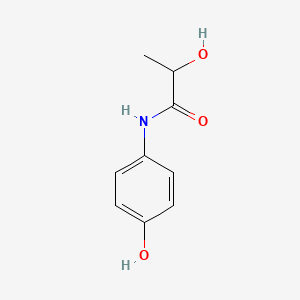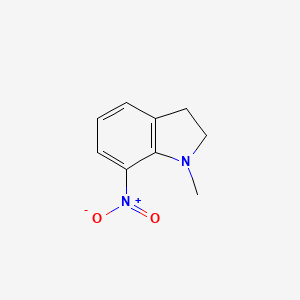
N-hydroxy-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-7H-purine-6-carboxamide is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is of particular interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-hydroxy-7H-purine-6-carboxamide can be synthesized through various methods. One common approach involves the reaction of azo dyes with 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea in the presence of triethylamine as a catalyst . This reaction is efficient and yields the desired compound in good quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of amidation and heterocyclic synthesis are applicable. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable processes and cost-effective reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-hydroxy-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-7H-purine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the synthesis of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of N-hydroxy-7H-purine-6-carboxamide involves its interaction with various molecular targets. The presence of the carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, making it a valuable compound for therapeutic research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8,9-dihydro-7H-purine-6-carboxamide: Similar in structure but lacks the hydroxyl group.
Indole 2 and 3-carboxamides: These compounds also contain the carboxamide moiety and exhibit enzyme inhibitory properties.
Uniqueness
N-hydroxy-7H-purine-6-carboxamide is unique due to the presence of the hydroxyl group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a promising candidate for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C6H5N5O2 |
|---|---|
Molekulargewicht |
179.14 g/mol |
IUPAC-Name |
N-hydroxy-7H-purine-6-carboxamide |
InChI |
InChI=1S/C6H5N5O2/c12-6(11-13)4-3-5(9-1-7-3)10-2-8-4/h1-2,13H,(H,11,12)(H,7,8,9,10) |
InChI-Schlüssel |
OLWVZLHCNCHXAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=NC=NC(=C2N1)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B11910457.png)
![8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910458.png)




![3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11910479.png)




![4-Oxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11910514.png)

![7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde](/img/structure/B11910536.png)
